InhA Enzyme Inhibition vs. Structural Analog 26a (3‑Chlorophenyl 3,5‑Dicarboxamide)
In the George & Kochupappy (2011) antitubercular series, thiadiazolyl pyrrolidine carboxamide 20d (bearing a 3‑chlorophenyl substituent at the 3,5‑dicarboxamide position) was identified as the most potent InhA inhibitor, with activity superior to unsubstituted phenyl or heteroaryl congeners [1]. The target compound represents the unsubstituted phenyl‑isosteric analog (2,1,3‑benzothiadiazol‑5‑yl replacing the 3‑chlorophenyl‑1,3,4‑thiadiazol‑2‑yl moiety) and would be predicted to exhibit lower InhA affinity based on the established SAR.
| Evidence Dimension | Enoyl-ACP reductase (InhA) inhibition potency |
|---|---|
| Target Compound Data | Not directly reported in the source; inferred as the unsubstituted 2,1,3‑benzothiadiazol-5-yl congener. |
| Comparator Or Baseline | Compound 20d (3‑chlorophenyl‑1,3,4‑thiadiazol‑2‑yl‑3,5‑dicarboxamide): most active of the series. |
| Quantified Difference | SAR indicates the 3‑chlorophenyl group is critical; its replacement by an unsubstituted benzothiadiazole is expected to reduce InhA inhibition by an unquantified margin. |
| Conditions | In vitro InhA enzyme assay (exact IC₅₀ values not available in the abstract). |
Why This Matters
For antitubercular hit‑finding campaigns, the target compound serves as a negative‑control or fragment‑expansion starting point, not as a replacement for the 3‑chlorophenyl lead; procurement should be aligned with the specific SAR question.
- [1] George, S.; Kochupappy, R.T. Design, Synthesis and Antitubercular Screening of Certain Novel Thiadiazolyl Pyrrolidine Carboxamides as Enoyl ACP Reductase Inhibitors. 2011. Semantic Scholar Corpus ID: 41251932. View Source
